ER-27319

Descripción

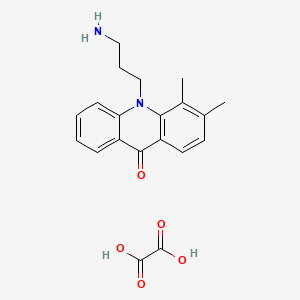

The exact mass of the compound 9(10H)-Acridinone, 10-(3-aminopropyl)-3,4-dimethyl-, ethanedioate (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O.C2H2O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;3-1(4)2(5)6/h3-4,6-9H,5,10-11,19H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIELZHYJYZBSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201010-95-9 | |

| Record name | ER-27319 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201010959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(3-Aminopropyl)-3,4-dimethyl-9-acridone oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ER-27319 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/218W96J218 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ER-27319: A Deep Dive into its Mechanism of Action as a Selective Syk Inhibitor in Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 is a synthetic, acridone-related compound that has demonstrated potent and selective inhibitory effects on the activation of mast cells, key players in allergic and inflammatory responses. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as a selective inhibitor of Spleen tyrosine kinase (Syk). We will detail the specific molecular interactions, delineate the affected signaling pathways, present quantitative data on its efficacy, and provide comprehensive experimental protocols for key assays used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Core Mechanism of Action: Selective Inhibition of Syk Activation

This compound functions as a highly selective inhibitor of the Spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction downstream of the high-affinity IgE receptor (FcεRI) in mast cells.[1][2][3][4] Engagement of FcεRI by antigen-IgE complexes leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's γ subunit.[5] This event serves as a docking site for the tandem SH2 domains of Syk, leading to Syk's recruitment to the receptor complex, its subsequent phosphorylation, and activation.[5]

The primary mechanism of this compound is the specific inhibition of the tyrosine phosphorylation and subsequent activation of Syk that is mediated by the FcεRI receptor in mast cells.[1][5] It is crucial to note that this compound does not directly inhibit the catalytic activity of already activated Syk.[1] Instead, its inhibitory action appears to be at the level of Syk activation, specifically interfering with the process initiated by the phosphorylated ITAM of the FcεRI γ subunit.[1][6]

This selectivity is a key feature of this compound. It does not inhibit the activity of Lyn kinase, an upstream kinase responsible for phosphorylating the FcεRI ITAMs, nor does it affect the phosphorylation of the IgE receptor β and γ subunits themselves.[1][5] Furthermore, this compound's inhibitory effect is specific to the FcεRI signaling pathway in mast cells. It does not inhibit Syk activation induced by the Igβ ITAM in B cells, highlighting its cell-type and receptor-specific action.[1][5]

By preventing the activation of Syk, this compound effectively blocks the entire downstream signaling cascade that leads to mast cell degranulation and the release of pro-inflammatory mediators. This includes the inhibition of phospholipase C-γ1 (PLC-γ1) phosphorylation, a direct substrate of Syk, which in turn prevents the generation of inositol phosphates and the subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[5] Consequently, the release of histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α) is significantly attenuated.[1][3][5]

Signaling Pathway

The following diagram illustrates the FcεRI signaling pathway in mast cells and the specific point of inhibition by this compound.

Caption: FcεRI signaling cascade in mast cells and the inhibitory action of this compound on Syk activation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular assays. The following tables summarize the key findings.

Table 1: Inhibitory Effects of this compound on RBL-2H3 Mast Cell Responses [5]

| Response Measured | IC₅₀ (μM) |

| 5-Hydroxytryptamine Secretion | 10 |

| Inositol Phosphate Generation | 10 |

| Arachidonic Acid Release | 10 |

| TNF-α Production | 10 |

Table 2: Inhibition of Mediator Release in Human and Rat Mast Cells by this compound [5]

| Cell Type | Mediator | Inhibition at 30 μM |

| Cultured Human Mast Cells | Histamine Release | >80% |

| Cultured Human Mast Cells | Arachidonic Acid Release | >80% |

| Rat Peritoneal Mast Cells | Histamine Release | Dose-dependent |

| Rat Peritoneal Mast Cells | Peptide Leukotrienes (pLTs) | Dose-dependent |

| Rat Peritoneal Mast Cells | Prostaglandin D₂ | Dose-dependent |

Table 3: Selective Inhibition of Syk Tyrosine Phosphorylation by this compound [5]

| Condition | This compound Concentration (μM) | Inhibition of Syk Phosphorylation |

| Phospho-γ ITAM-induced (in vitro) | 10 | 68% ± 9.9% |

| Phospho-γ ITAM-induced (in vitro) | 30 | 93% ± 3.3% |

| Phospho-Igβ ITAM-induced (in vitro) | up to 100 | No effect |

| Anti-IgM stimulated B cells | 30 | No inhibition |

| Anti-IgM stimulated B cells | up to 100 | No inhibition |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Cell Culture and Stimulation

-

RBL-2H3 Cells:

-

RBL-2H3 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

-

For stimulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL).[7]

-

Prior to the experiment, cells are washed twice with buffer and then stimulated with DNP-human serum albumin (HSA) at an appropriate concentration.[8]

-

-

Rat Peritoneal Mast Cells:

-

Mast cells are obtained from the peritoneal cavity of Sprague-Dawley rats.[7]

-

Cells are purified and maintained in an appropriate buffer prior to stimulation.

-

-

Human Cultured Mast Cells:

-

Human mast cells are differentiated from progenitor cells obtained from human cord blood or bone marrow, cultured in the presence of stem cell factor (SCF) and interleukin-6 (IL-6).

-

For experiments, cultured human mast cells are incubated overnight with human IgE (10 µg/mL).[7]

-

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of degranulation.

-

Cell Plating and Sensitization:

-

Plate sensitized RBL-2H3 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate.

-

-

Inhibitor Treatment:

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

-

Stimulation:

-

Induce degranulation by adding the antigen (e.g., DNP-HSA) and incubate for 30 minutes at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

-

Enzyme Assay:

-

To determine the total β-hexosaminidase content, lyse the cells in the pellet with a buffer containing 0.1% Triton X-100.

-

In a separate 96-well plate, mix aliquots of the supernatant and the cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.

-

Incubate at 37°C for 1-2 hours.

-

-

Measurement:

-

Stop the reaction by adding a high pH buffer (e.g., glycine buffer).

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of β-hexosaminidase release as: (Supernatant OD / (Supernatant OD + Lysate OD)) * 100.

-

Immunoprecipitation and Western Blotting for Syk Phosphorylation

This protocol is used to assess the phosphorylation state of Syk following cell stimulation.

-

Cell Lysis:

-

After stimulation and treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with an anti-Syk antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-Syk complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

SDS-PAGE and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphotyrosine (e.g., 4G10) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

-

To confirm equal loading, the membrane can be stripped and re-probed with an anti-Syk antibody.

-

In Vitro Syk Kinase Assay

This assay assesses the direct effect of this compound on Syk kinase activity.

-

Immunoprecipitation of Syk:

-

Immunoprecipitate Syk from activated mast cell lysates as described above.

-

-

Kinase Reaction:

-

Wash the immunoprecipitated Syk beads with kinase assay buffer.

-

Resuspend the beads in kinase buffer containing a Syk substrate (e.g., a synthetic peptide or a recombinant protein like GST-HS1).[5]

-

Add various concentrations of this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP (and often [γ-³²P]ATP for radioactive detection or using non-radioactive methods like ADP-Glo).

-

Incubate at 30°C for a specified time (e.g., 15-30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Radioactive Method: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to autoradiography film to detect the radiolabeled, phosphorylated substrate.

-

Non-Radioactive Method (e.g., ADP-Glo): This commercial assay measures the amount of ADP produced, which is proportional to the kinase activity. The reaction is stopped, and a series of reagents are added to convert the generated ADP into a luminescent signal.[5][9]

-

-

Analysis:

-

Quantify the level of substrate phosphorylation to determine the effect of this compound on Syk's catalytic activity.

-

Conclusion

This compound is a potent and selective inhibitor of FcεRI-mediated mast cell activation. Its mechanism of action is centered on the specific inhibition of Syk tyrosine phosphorylation and activation, a critical upstream event in the signaling cascade. The selectivity of this compound for the FcεRI pathway in mast cells, without affecting Syk activation in B cells or the activity of upstream kinases like Lyn, underscores its potential as a targeted therapeutic agent for allergic and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for further investigation and development of Syk inhibitors based on the foundational understanding of this compound's molecular interactions.

References

- 1. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 2. 2.9. RBL-2H3 Cell Culture, Stimulation, and Treatment [bio-protocol.org]

- 3. Mast cell degranulation assays [bio-protocol.org]

- 4. abmgood.com [abmgood.com]

- 5. promega.com [promega.com]

- 6. elkbiotech.com [elkbiotech.com]

- 7. pnas.org [pnas.org]

- 8. Zingerone Targets LKB1/AMPK to Block FcεRI-Dependent Mast Cell Degranulation and Anaphylaxis [mdpi.com]

- 9. promega.com [promega.com]

ER-27319: A Technical Guide to a Selective Syk Inhibitor for Allergic and Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization. This compound specifically targets the FcεRI-mediated activation of Syk in mast cells, preventing the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[3][4] This selectivity makes this compound a valuable research tool and a potential therapeutic candidate for the treatment of allergic diseases.[3]

Introduction

Allergic and inflammatory responses are often initiated by the activation of mast cells and basophils through the high-affinity IgE receptor, FcεRI.[2][5] Engagement of FcεRI by allergen-IgE complexes triggers a signaling cascade heavily dependent on the activation of Spleen Tyrosine Kinase (Syk). Activated Syk propagates downstream signals, leading to the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine, arachidonic acid metabolites, and cytokines like tumor necrosis factor-alpha (TNF-α).[3][5]

This compound, an acridone derivative, has emerged as a potent and selective inhibitor of this pathway.[1][2] It effectively abrogates the release of allergic mediators from mast cells by specifically inhibiting the tyrosine phosphorylation and subsequent activation of Syk that is dependent on the FcεRI gamma subunit's immunoreceptor tyrosine-based activation motif (ITAM).[3]

Mechanism of Action

This compound exerts its inhibitory effects at a critical juncture in the FcεRI signaling pathway. Upon antigen-mediated crosslinking of IgE bound to FcεRI on mast cells, the Src family kinase Lyn phosphorylates the ITAMs of the receptor's β and γ subunits. This phosphorylation creates docking sites for the tandem SH2 domains of Syk. The binding of Syk to the phosphorylated ITAMs of the γ-chain leads to its own tyrosine phosphorylation and activation.

This compound selectively interferes with the activation of Syk by the phosphorylated FcεRI γ-chain ITAM.[3] It has been shown to inhibit the tyrosine phosphorylation of Syk without affecting the activity of the upstream kinase, Lyn, or the phosphorylation of the FcεRI receptor itself.[3][4] This targeted inhibition of Syk activation prevents the subsequent phosphorylation and activation of downstream effector molecules, including Phospholipase C-γ1 (PLC-γ1).[3] The inhibition of PLC-γ1 activation, in turn, blocks the generation of inositol phosphates and the release of intracellular calcium, ultimately preventing mast cell degranulation and the secretion of inflammatory mediators.[3]

Signaling Pathway Diagram

Caption: FcεRI signaling pathway in mast cells and the inhibitory action of this compound on Syk activation.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Type | Assay | Reference |

| IC₅₀ (TNF-α production) | 10 μM | Rat and Human Mast Cells | TNF-α release assay | [1] |

| IC₅₀ (Allergic mediator release) | 10 μM | Human and Rat Mast Cells | Histamine and arachidonic acid release | [1] |

| This compound Concentration | % Inhibition of Syk Phosphorylation | Cell Type | Stimulus | Reference |

| 10 μM | 68% ± 9.9% | RBL-2H3 cells (cytosolic lysates) | Phospho-ITAM of FcεRI γ | [6] |

| 30 μM | 93% ± 3.3% | RBL-2H3 cells (cytosolic lysates) | Phospho-ITAM of FcεRI γ | [6] |

| 30 μM | No inhibition | Human peripheral B cells | Anti-IgM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Syk Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on Syk kinase activity.

Materials:

-

Recombinant active Syk enzyme

-

Syk-specific peptide substrate (e.g., a peptide containing the Syk phosphorylation motif)

-

³²P-γ-ATP or unlabeled ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)

-

This compound dissolved in DMSO

-

Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the Syk-specific peptide substrate, and the desired concentration of this compound (or DMSO for control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding ³²P-γ-ATP (or unlabeled ATP for non-radioactive assays).

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the control.

Experimental Workflow: In Vitro Syk Kinase Assay

Caption: Workflow for a radioactive in vitro Syk kinase inhibition assay.

Analysis of Syk Phosphorylation in Mast Cells

This protocol describes the use of immunoprecipitation and Western blotting to assess the effect of this compound on Syk tyrosine phosphorylation in cultured mast cells (e.g., RBL-2H3).

Materials:

-

RBL-2H3 cells

-

Cell culture medium and supplements

-

DNP-specific IgE

-

DNP-HSA (antigen)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Syk antibody

-

Protein A/G agarose beads

-

Anti-phosphotyrosine antibody (e.g., 4G10)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Chemiluminescent substrate

Procedure:

-

Cell Sensitization and Treatment:

-

Sensitize RBL-2H3 cells with DNP-specific IgE overnight.

-

Pre-incubate the sensitized cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with DNP-HSA for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cleared cell lysates with an anti-Syk antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-Syk complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Probe the membrane with an anti-phosphotyrosine antibody overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal loading, the membrane can be stripped and re-probed with an anti-Syk antibody.

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

-

Sensitized mast cells (as in 4.2)

-

Tyrode's buffer or similar physiological buffer

-

This compound

-

Antigen (e.g., DNP-HSA)

-

Triton X-100 (for cell lysis to measure total β-hexosaminidase)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

-

96-well plate and plate reader

Procedure:

-

Wash sensitized mast cells and resuspend them in Tyrode's buffer.

-

Aliquot the cells into a 96-well plate.

-

Add various concentrations of this compound or DMSO (vehicle control) and incubate for a specified time.

-

Induce degranulation by adding the antigen. Include control wells for spontaneous release (buffer only) and total release (cells lysed with Triton X-100).

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by placing the plate on ice.

-

Centrifuge the plate to pellet the cells.

-

Transfer an aliquot of the supernatant from each well to a new 96-well plate.

-

Add the pNAG substrate solution to each well and incubate at 37°C until a yellow color develops.

-

Stop the enzymatic reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.

Selectivity Profile

A key feature of this compound is its selectivity. Studies have shown that this compound effectively inhibits Syk activation downstream of the FcεRI receptor in mast cells. However, it does not inhibit the tyrosine phosphorylation of Syk that is induced by the engagement of the B-cell receptor (BCR) in human peripheral B cells, even at concentrations that are highly effective in mast cells.[3] This indicates that this compound's mechanism of action is specific to the context of FcεRI signaling, highlighting its potential for targeted therapy in allergic disorders with minimal off-target effects on other immune cells.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Syk kinase. Its specific action on the FcεRI signaling pathway in mast cells makes it an invaluable tool for researchers studying allergic and inflammatory mechanisms. The data and protocols presented in this guide provide a solid foundation for utilizing this compound in preclinical research and drug development efforts aimed at treating allergic diseases. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in advancing its potential as a therapeutic agent.

References

- 1. promega.com [promega.com]

- 2. Detecting degranulation via hexosaminidase assay [protocols.io]

- 3. abmgood.com [abmgood.com]

- 4. ulab360.com [ulab360.com]

- 5. 2.15. In Vitro Kinase Assay [bio-protocol.org]

- 6. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

ER-27319: A Technical Guide to a Selective Syk Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI) on mast cells.[2] Upon antigen-mediated cross-linking of IgE bound to FcεRI, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor's γ-chains, leading to its activation.[2] Activated Syk then phosphorylates a cascade of downstream signaling molecules, culminating in mast cell degranulation and the release of pro-inflammatory mediators.[3] Given its critical role in the allergic response, Syk has been a key target for the development of anti-inflammatory and anti-allergic therapeutics.

ER-27319, with the chemical name [3,4-dimethyl-10(-3-aminopropyl)-9-acridone oxalate], emerged as a selective inhibitor of this pathway, demonstrating a unique mechanism of action that differentiates it from other kinase inhibitors.[4]

Mechanism of Action

This compound exerts its inhibitory effects through a highly specific mechanism targeting the FcεRI-mediated activation of Syk in mast cells.[3][5] Unlike many kinase inhibitors that compete with ATP for binding to the kinase's active site, this compound appears to interfere with the initial activation of Syk.[6]

Key features of its mechanism include:

-

Selective Inhibition of FcεRIγ-ITAM-Mediated Syk Activation: this compound specifically inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated ITAM of the FcεRI γ subunit.[3][5]

-

No Effect on Lyn Kinase or FcεRI Phosphorylation: The compound does not inhibit the activity of Lyn kinase, the Src family kinase responsible for the initial phosphorylation of the FcεRI ITAMs, nor does it affect the phosphorylation of the receptor itself.[3]

-

Specificity for Mast Cell Syk Activation: this compound does not inhibit the phosphorylation of Syk induced by the phospho-Igβ ITAM in B cells, nor does it affect the anti-CD3-induced phosphorylation of the related kinase ZAP-70 in Jurkat T-cells.[3][5] This highlights its selectivity for the FcεRI signaling pathway in mast cells.

-

Downstream Signaling Blockade: By preventing the activation of Syk, this compound consequently inhibits the phosphorylation of downstream effector molecules such as phospholipase C-γ1 (PLC-γ1).[3] This leads to the suppression of inositol phosphate generation, intracellular calcium mobilization, and the release of arachidonic acid and pro-inflammatory cytokines like TNF-α.[3][5]

The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. WO2004094636A1 - Effective sirna knock-down constructs - Google Patents [patents.google.com]

ER-27319 in immunology research

An In-depth Technical Guide to ER-27319 in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, acridone-related compound identified as a potent and selective inhibitor of spleen tyrosine kinase (Syk) activation mediated by the high-affinity IgE receptor (FcεRI) in mast cells.[1][2][3] Its chemical name is 3,4-dimethyl-10(-3-aminopropyl)-9-acridone oxalate.[1] In the context of immunology research, this compound has been instrumental in elucidating the critical role of Syk in the signaling cascade that leads to the release of allergic and inflammatory mediators from mast cells.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways.

Mechanism of Action

This compound selectively inhibits the tyrosine phosphorylation and subsequent activation of Syk following the engagement of the FcεRI receptor on mast cells.[1][3] The signaling cascade is initiated when an allergen cross-links IgE antibodies bound to the FcεRI receptor. This leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the receptor by the Src family kinase, Lyn.[1] The phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of Syk, leading to its activation.

This compound specifically interferes with the activation of Syk by the phosphorylated ITAM of the FcεRI γ subunit.[1][3] It is important to note that this compound does not inhibit the kinase activity of already activated Syk, nor does it affect the upstream activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[1][4] Furthermore, its inhibitory effect is selective for the FcεRI pathway in mast cells, as it does not inhibit Syk activation in human peripheral B cells, which is mediated by the Igβ ITAM.[1][3] This selectivity highlights its potential as a targeted therapeutic agent for allergic diseases.

The inhibition of Syk activation by this compound abrogates the downstream signaling events, including the phosphorylation of phospholipase C-γ1 (PLC-γ1), generation of inositol phosphates, release of arachidonic acid, and the secretion of histamine and tumor necrosis factor-alpha (TNF-α).[1][3][5]

Quantitative Data

The inhibitory effects of this compound have been quantified in various experimental models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibition of Mediator Release by this compound

| Cell Type | Mediator | Stimulus | This compound Concentration (μM) | % Inhibition | Reference |

| RBL-2H3 cells | TNF-α | Antigen | 10 | 50 (IC50) | [2][6] |

| RBL-2H3 cells | Histamine | Antigen | 10 | ~50 | [2] |

| RBL-2H3 cells | Arachidonic Acid | Antigen | 10 | ~50 | [2] |

| RBL-2H3 cells | Inositol Phosphates | Antigen | 10 | ~50 | [2] |

| Human Cultured Mast Cells | Histamine | anti-human IgE | 30 | >80 | [1] |

| Human Cultured Mast Cells | Arachidonic Acid | anti-human IgE | 30 | >80 | [1] |

Table 2: Inhibition of Syk Phosphorylation by this compound

| Experimental System | Method of Syk Activation | This compound Concentration (μM) | % Inhibition of Syk Phosphorylation | Reference |

| In vitro kinase assay | Phosphorylated γ ITAM of FcεRI | 10 | 68 ± 9.9 | |

| In vitro kinase assay | Phosphorylated γ ITAM of FcεRI | 30 | 91 ± 3.4 |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

Protocol 1: Mast Cell Degranulation Assay (Histamine Release)

Objective: To measure the inhibitory effect of this compound on antigen-induced histamine release from mast cells.

Materials:

-

RBL-2H3 cells or cultured human mast cells

-

Cell culture medium (e.g., MEM with 20% fetal bovine serum)

-

Anti-dinitrophenyl (DNP) IgE

-

DNP-human serum albumin (HSA) (antigen)

-

This compound stock solution (in DMSO)

-

Tyrode's buffer

-

Triton X-100

-

o-Phthalaldehyde

-

Reagents for fluorometric histamine assay

Procedure:

-

Cell Sensitization: Seed RBL-2H3 cells in 24-well plates and culture overnight. Sensitize the cells by incubating with anti-DNP IgE (0.5 μg/ml) for 2 hours at 37°C. For human mast cells, sensitize with human IgE.

-

Pre-incubation with this compound: Wash the sensitized cells twice with Tyrode's buffer. Add Tyrode's buffer containing various concentrations of this compound (e.g., 0.1 to 30 μM) or vehicle (DMSO) to the wells. Incubate for 15 minutes at 37°C.

-

Antigen Stimulation: Add DNP-HSA (10 ng/ml) to stimulate degranulation. For human mast cells, use anti-human IgE. Incubate for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the plates to pellet the cells. Collect the supernatant for histamine measurement.

-

Total Histamine Measurement: Lyse the cells in the wells with Triton X-100 to release the total cellular histamine.

-

Histamine Assay: Measure the histamine content in the supernatants and cell lysates using a fluorometric assay with o-phthalaldehyde.

-

Calculation: Express histamine release as a percentage of the total cellular histamine. Calculate the percent inhibition by this compound relative to the vehicle control.

Protocol 2: In Vitro Syk Phosphorylation Assay

Objective: To determine the effect of this compound on the phosphorylation of Syk induced by the phosphorylated ITAM of the FcεRI γ subunit.

Materials:

-

Recombinant Syk protein

-

Synthesized phosphorylated ITAM of the FcεRI γ subunit (DGVpYTGLSTRNQETpYETLK)

-

This compound stock solution (in DMSO)

-

Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

SDS-PAGE gels and buffers

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant Syk, and the phosphorylated ITAM peptide.

-

Inhibitor Addition: Add various concentrations of this compound or vehicle (DMSO) to the reaction tubes. Pre-incubate for 10 minutes at room temperature.

-

Kinase Reaction: Initiate the kinase reaction by adding [γ-32P]ATP. Incubate for 20 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Electrophoresis and Visualization: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated Syk.

-

Quantification: Quantify the band intensity to determine the extent of Syk phosphorylation and the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving this compound and a typical experimental workflow.

Caption: FcεRI signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing this compound's effect on mast cell degranulation.

Clinical Development Status

A search for publicly available information on clinical trials for this compound did not yield any specific results. This suggests that this compound may primarily be a research compound and has not progressed into human clinical trials, or that any such trials are not publicly disclosed.

Conclusion

This compound is a valuable tool in immunology research for studying the FcεRI signaling pathway in mast cells. Its selective inhibition of Syk activation has provided significant insights into the molecular mechanisms underlying allergic and inflammatory responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in this area and for drug development professionals exploring novel therapeutic strategies for allergic diseases. While its clinical development status is unclear, the foundational research on this compound continues to inform the development of other Syk inhibitors for various immunological disorders.

References

- 1. This compound, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. This compound, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. ER 27319 maleate | CAS:1204480-26-1 | Selective Syk kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

ER-27319: A Selective Modulator of Mast Cell Activation Through Syk Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cells are pivotal players in the inflammatory cascade, particularly in allergic reactions, through the release of a host of potent chemical mediators. The activation of these cells is tightly regulated by a complex network of signaling pathways, with the spleen tyrosine kinase (Syk) serving as a critical node downstream of the high-affinity IgE receptor (FcεRI). This technical guide provides a comprehensive overview of the acridone-related compound, ER-27319, a selective inhibitor of mast cell activation. This compound specifically targets the activation of Syk, thereby abrogating the downstream signaling events that lead to degranulation and cytokine release. This document details the mechanism of action of this compound, presents its inhibitory effects in quantitative terms, provides detailed protocols for key experimental assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Mast Cell Activation and the Role of Syk

Mast cell activation is a hallmark of type I hypersensitivity reactions. The process is initiated by the cross-linking of IgE antibodies bound to the FcεRI receptors on the mast cell surface by a multivalent antigen or allergen[1][2]. This receptor aggregation triggers a signaling cascade that leads to the release of pre-formed mediators stored in granules, such as histamine and proteases, and the de novo synthesis of lipid mediators and cytokines[2][3].

A crucial event in this signaling cascade is the activation of Syk, a non-receptor tyrosine kinase[4][5]. Following FcεRI clustering, the Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI[3][6]. Syk is then recruited to the phosphorylated ITAMs of the γ subunit, leading to its own phosphorylation and activation[3][4][7]. Activated Syk then phosphorylates a range of downstream substrates, including phospholipase C-γ1 (PLC-γ1), which ultimately results in increased intracellular calcium levels, protein kinase C (PKC) activation, and the subsequent degranulation and release of inflammatory mediators[4][6][7]. Given its central role, Syk has emerged as a key therapeutic target for allergic and inflammatory diseases[3][7].

This compound: A Potent and Selective Inhibitor of Syk Activation

This compound is a synthetic, acridone-related compound identified as a potent and selective inhibitor of mast cell activation[4][5]. Its mechanism of action is centered on the selective inhibition of the FcεRI-mediated activation of Syk[4][5][8].

Mechanism of Action

This compound exerts its inhibitory effects by specifically interfering with the tyrosine phosphorylation and subsequent activation of Syk in mast cells[4][5][9]. Notably, this compound does not inhibit the kinase activity of already activated Syk, suggesting its specificity for the activation process itself[4][5]. Furthermore, it does not affect the upstream kinase Lyn or the phosphorylation of the FcεRI receptor subunits[4][5]. This selective action on Syk activation makes this compound a valuable tool for dissecting mast cell signaling and a potential therapeutic candidate. The inhibition of Syk activation by this compound leads to the abrogation of downstream signaling events, including the phosphorylation of PLC-γ1, generation of inositol phosphates, release of arachidonic acid, and the secretion of histamine and tumor necrosis factor-alpha (TNF-α)[4][5].

Quantitative Effects of this compound

The inhibitory effects of this compound on mast cell responses have been quantified in various in vitro models. The following tables summarize the key quantitative data.

Table 1: Inhibitory Effects of this compound on RBL-2H3 Mast Cell Responses

| Response Measured | IC50 Value (µM) | Maximum Inhibition (%) at 30 µM |

| 5-Hydroxytryptamine Secretion | ~10 | >80 |

| Inositol Phosphate Generation | ~10 | >80 |

| Arachidonic Acid Release | ~10 | >80 |

| TNF-α Production | ~10 | >80 |

| Data sourced from Moriya et al., 1997[4]. |

Table 2: Inhibition of Mediator Release in Human Mast Cells by this compound

| Mediator Released | Inhibition (%) at 30 µM |

| Histamine | >80 |

| Arachidonic Acid | >80 |

| Data sourced from Moriya et al., 1997[4]. |

Signaling Pathways and Experimental Workflows

FcεRI Signaling Pathway and the Point of Intervention by this compound

The following diagram illustrates the simplified FcεRI signaling cascade in mast cells and highlights the specific inhibitory action of this compound.

Caption: FcεRI signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

The diagram below outlines a typical experimental workflow to evaluate the efficacy of this compound in inhibiting mast cell activation.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on mast cell activation.

Mast Cell Degranulation (β-Hexosaminidase) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Materials:

-

RBL-2H3 cells

-

Complete culture medium (e.g., MEM with 15% FBS)

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

This compound

-

Tyrode's buffer (or similar physiological buffer)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

-

Stop solution (e.g., 0.4 M Glycine, pH 10.7)

-

Triton X-100 (for cell lysis)

-

96-well plates

-

Microplate reader (405 nm)

Protocol:

-

Cell Seeding and Sensitization:

-

Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add anti-DNP IgE (e.g., 0.5 µg/mL) to the culture medium and incubate overnight at 37°C to sensitize the cells.

-

-

Compound Treatment:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the wells.

-

Incubate for 10-30 minutes at 37°C.

-

-

Antigen Stimulation:

-

Add 50 µL of DNP-BSA (e.g., 10 ng/mL) in Tyrode's buffer to stimulate degranulation.

-

For total release control, add 50 µL of 0.2% Triton X-100 to unstimulated, sensitized cells.

-

For spontaneous release control, add 50 µL of Tyrode's buffer without antigen.

-

Incubate for 30-60 minutes at 37°C.

-

-

Enzyme Assay:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of PNAG substrate solution to each well containing the supernatant.

-

Incubate for 60-90 minutes at 37°C.

-

-

Data Acquisition:

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of β-hexosaminidase release using the formula: % Release = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] x 100

-

Immunoprecipitation of Syk and Western Blot Analysis

This protocol is for isolating Syk from cell lysates to analyze its tyrosine phosphorylation state.

Materials:

-

Sensitized RBL-2H3 cells treated with this compound and stimulated with antigen

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Syk antibody

-

Anti-phosphotyrosine antibody (e.g., 4G10)

-

Protein A/G agarose beads

-

SDS-PAGE gels and buffers

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Secondary HRP-conjugated antibodies

-

ECL detection reagents

Protocol:

-

Cell Lysis:

-

After stimulation, place the cell culture plates on ice and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysates.

-

To equal amounts of protein from each sample, add the anti-Syk antibody.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G agarose beads and continue to incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

-

Wash the beads 3-5 times with cold lysis buffer.

-

-

Western Blotting:

-

After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phosphotyrosine antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the secondary HRP-conjugated antibody for 1 hour at room temperature.

-

Wash again and develop the blot using ECL reagents.

-

To confirm equal loading of Syk, the membrane can be stripped and re-probed with an anti-Syk antibody.

-

In Vitro Lyn Kinase Assay

This assay measures the kinase activity of Lyn isolated from treated cells.

Materials:

-

Cell lysates from this compound-treated and stimulated cells

-

Anti-Lyn antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Exogenous substrate (e.g., enolase or a specific peptide substrate for Lyn)

-

[γ-³²P]ATP

-

SDS-PAGE gels and autoradiography equipment

Protocol:

-

Immunoprecipitation of Lyn:

-

Follow the immunoprecipitation protocol as described for Syk (section 4.2), using an anti-Lyn antibody.

-

-

Kinase Reaction:

-

After the final wash of the immunoprecipitated Lyn-bead complex, resuspend the beads in kinase assay buffer.

-

Add the exogenous substrate and [γ-³²P]ATP.

-

Incubate at 30°C for 15-30 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film to visualize the phosphorylated substrate.

-

Quantify the radioactive signal to determine Lyn kinase activity.

-

TNF-α ELISA

This protocol quantifies the amount of TNF-α secreted into the cell culture supernatant.

Materials:

-

Supernatants from this compound-treated and stimulated mast cells

-

Mouse or rat TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Wash buffer

-

Assay diluent

-

96-well ELISA plate

-

Microplate reader (450 nm)

Protocol:

-

Plate Preparation:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, or use a pre-coated plate from a kit.

-

Wash the plate with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Add standards and samples (cell culture supernatants) to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

-

Development and Reading:

-

Wash the plate.

-

Add TMB substrate and incubate until a color change is observed (typically 15-30 minutes).

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm.

-

-

Calculation:

-

Generate a standard curve from the absorbance values of the known standards.

-

Determine the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound represents a significant tool for the study of mast cell biology due to its potent and selective inhibition of Syk activation. By specifically targeting a key control point in the FcεRI signaling pathway, it allows for the detailed investigation of the downstream consequences of Syk activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Syk-mediated signaling axis in allergic and inflammatory disorders. The specificity of this compound for the process of Syk activation, rather than the activated enzyme itself, presents a nuanced mechanism of inhibition that warrants further investigation for the development of next-generation mast cell stabilizers.

References

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. abmgood.com [abmgood.com]

- 5. Detecting degranulation via hexosaminidase assay [protocols.io]

- 6. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 7. Protocol to desensitize human and murine mast... [experts.mcmaster.ca]

- 8. The Src family kinase Hck regulates mast cell activation by suppressing an inhibitory Src family kinase Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

ER-27319: A Selective Syk Inhibitor for Attenuating Allergic Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating prevalence of allergic diseases necessitates the development of novel therapeutic agents that can effectively modulate the underlying inflammatory cascades. ER-27319, a synthetic acridone-related compound, has emerged as a potent and selective inhibitor of Spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells. By specifically targeting the activation of Syk, this compound effectively abrogates the release of histamine, arachidonic acid, and pro-inflammatory cytokines, such as TNF-α, which are central to the pathophysiology of allergic reactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Selective Inhibition of FcεRI-Mediated Syk Activation

Allergen-induced cross-linking of IgE bound to FcεRI on the surface of mast cells initiates a signaling cascade that leads to degranulation and the release of allergic mediators. A pivotal event in this cascade is the phosphorylation and activation of Syk. This compound exerts its inhibitory effect at this crucial juncture.

This compound selectively inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][2][3] This inhibition is highly specific, as this compound does not affect the upstream activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[2][3] Furthermore, its selectivity is underscored by the observation that it does not inhibit Syk phosphorylation induced by the Igβ ITAM in B cells, nor the anti-IgM-induced phosphorylation of Syk in human peripheral B cells.[1][3] Consequently, the downstream signaling events, including the phosphorylation of phospholipase C-γ1 (PLC-γ1), generation of inositol phosphates, and mobilization of intracellular calcium, are all attenuated, leading to the inhibition of mast cell degranulation and cytokine production.[1][2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro cellular assays. The following tables summarize the key findings from studies on rat and human mast cells.

| Cell Type | Mediator Release | Stimulus | IC50 (µM) | Reference |

| RBL-2H3 Cells | Histamine | Antigen | ~10 | [4] |

| RBL-2H3 Cells | Arachidonic Acid | Antigen | ~10 | [4] |

| RBL-2H3 Cells | TNF-α | Antigen | 10 | [5][6][7] |

| Rat Peritoneal Mast Cells | Histamine | Antigen | ~10 | [4] |

| Human Cultured Mast Cells | Histamine | anti-IgE | >80% inhibition at 30 µM | [1] |

| Human Cultured Mast Cells | Arachidonic Acid | anti-IgE | >80% inhibition at 30 µM | [1] |

Table 1: Inhibition of Allergic Mediator Release by this compound

| Cell Type | Target | Effect | Concentration | Reference |

| RBL-2H3 Cells | Syk Tyrosine Phosphorylation | Inhibition | 10-30 µM | [4] |

| Human Peripheral B Cells | Syk Tyrosine Phosphorylation | No Inhibition | up to 100 µM | [1][3] |

| Jurkat T Cells | ZAP-70 Tyrosine Phosphorylation | No Inhibition | up to 100 µM | [8] |

| Jurkat T Cells | PLC-γ1 Tyrosine Phosphorylation | No Inhibition | Not specified | [2][3] |

Table 2: Selectivity of this compound

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams are provided.

Caption: FcεRI signaling pathway in mast cells and the inhibitory action of this compound on Syk phosphorylation.

Caption: General experimental workflow for evaluating the effect of this compound on mast cell activation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Mast Cell Degranulation Assay (Histamine Release)

-

Cell Lines: RBL-2H3 cells, rat peritoneal mast cells, or cultured human mast cells.

-

Sensitization: Cells are sensitized overnight with an optimal concentration of antigen-specific IgE.

-

Drug Treatment: Sensitized cells are washed and pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 10 minutes) at 37°C.

-

Stimulation: Degranulation is initiated by adding the specific antigen.

-

Quantification: The reaction is stopped, and the supernatant is collected. Histamine content in the supernatant and the cell pellet is determined using a fluorometric assay or an ELISA kit. The percentage of histamine release is calculated as (supernatant histamine / (supernatant + pellet histamine)) x 100.

Cytokine Release Assay (TNF-α)

-

Protocol: This assay follows a similar procedure to the degranulation assay.

-

Quantification: After stimulation, the concentration of TNF-α in the cell culture supernatant is measured using a commercially available ELISA kit.

Analysis of Syk Tyrosine Phosphorylation

-

Cell Treatment: IgE-sensitized mast cells are pre-incubated with this compound or vehicle, followed by stimulation with antigen for a short period (e.g., 1-5 minutes).

-

Cell Lysis: The reaction is stopped by placing the cells on ice and lysing them in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysates are clarified by centrifugation, and Syk is immunoprecipitated from the supernatant using an anti-Syk antibody conjugated to protein A/G beads.

-

Western Blotting: The immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect phosphorylated Syk. Subsequently, the membrane is stripped and reprobed with an anti-Syk antibody to confirm equal protein loading.

In Vitro Kinase Assay

-

Preparation of Components: Cytosolic fractions of RBL-2H3 cell homogenates (as a source of Syk), a phosphorylated ITAM peptide (e.g., from the FcεRI γ subunit), and ATP are prepared in a kinase buffer.

-

Reaction: The components are incubated with varying concentrations of this compound.

-

Analysis: The reaction mixture is subjected to SDS-PAGE and Western blotting. The phosphorylation of Syk is detected using an anti-phosphotyrosine antibody.[9]

Conclusion

References

- 1. This compound, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. ER 27319 maleate | CAS:1204480-26-1 | Selective Syk kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. bio-techne.com [bio-techne.com]

- 7. rndsystems.com [rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. | BioWorld [bioworld.com]

The Acridone-Related Compound ER-27319: A Technical Guide to its Structure and Syk-Inhibitory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a thorough examination of its mechanism of action in mast cell signaling. Quantitative data are summarized in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Chemical Structure and Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 10-(3-aminopropyl)-3,4-dimethylacridin-9-one | [2] |

| Synonyms | ER 27319 | [1] |

| Molecular Formula | C₁₈H₂₀N₂O | [3] |

| Molecular Weight | 280.36 g/mol (free base) | [3] |

| CAS Number | 1204480-26-1 (maleate salt) | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble to 75 mM in water and to 100 mM in DMSO (maleate salt) | [2][3] |

| Purity | >98% | [2] |

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available in the primary literature. However, based on general methods for the synthesis of N-alkylated acridones, a plausible two-step synthetic route is proposed. The first step involves the synthesis of the 3,4-dimethylacridin-9-one core, followed by N-alkylation with a protected aminopropyl halide and subsequent deprotection.

Proposed Synthesis of 3,4-dimethylacridin-9-one (Acridone Core)

The acridone core can be synthesized via a cyclization reaction of a substituted N-phenylanthranilic acid.

Experimental Protocol:

-

Ullmann Condensation: A mixture of 2-chlorobenzoic acid and 3,4-dimethylaniline is heated in the presence of a copper catalyst (e.g., copper(I) oxide) and a base (e.g., potassium carbonate) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically refluxed for several hours.

-

Purification: After cooling, the reaction mixture is poured into water and acidified to precipitate the N-(3,4-dimethylphenyl)anthranilic acid. The crude product is collected by filtration and can be purified by recrystallization.

-

Cyclization: The purified N-(3,4-dimethylphenyl)anthranilic acid is then cyclized by heating in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA). The mixture is heated at a high temperature (e.g., 100-150 °C) for a few hours.

-

Work-up and Purification: The reaction mixture is cooled and carefully poured onto ice. The precipitated 3,4-dimethylacridin-9-one is collected by filtration, washed with water and a dilute base solution (e.g., sodium bicarbonate) to remove any remaining acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Proposed N-Alkylation and Deprotection

The final step involves the alkylation of the acridone nitrogen with a 3-aminopropyl group. To avoid side reactions, a protected form of the aminopropyl halide is typically used.

Experimental Protocol:

-

N-Alkylation: 3,4-dimethylacridin-9-one is dissolved in a polar aprotic solvent like DMF. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the acridone nitrogen. A protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, is then added, and the reaction mixture is heated (e.g., 80-100 °C) for several hours.

-

Purification of the Intermediate: After the reaction is complete, the mixture is cooled and poured into water. The precipitated N-alkylated intermediate is collected by filtration and can be purified by column chromatography.

-

Deprotection: The phthalimide protecting group is removed by treating the intermediate with hydrazine hydrate in a solvent like ethanol under reflux.

-

Final Purification: After removal of the phthalimide byproduct, the crude this compound is purified by column chromatography or recrystallization to yield the final product.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of Syk kinase, a critical enzyme in the signaling cascade of the high-affinity IgE receptor (FcεRI) in mast cells.[1] Activation of FcεRI by antigen-IgE complexes leads to the release of allergic mediators, such as histamine and cytokines, which are responsible for allergic reactions.[1]

Inhibition of Mast Cell Degranulation

This compound effectively inhibits the antigen-induced degranulation of mast cells.[1] In rat basophilic leukemia (RBL-2H3) cells, this compound inhibits the secretion of 5-hydroxytryptamine, generation of inositol phosphates, release of arachidonic acid, and production of tumor necrosis factor-α (TNF-α) in a concentration-dependent manner.[1] Similar inhibitory effects are observed in rat peritoneal mast cells and cultured human mast cells.[1]

| Cell Type | Mediator/Response | IC₅₀ (µM) | Reference |

| RBL-2H3 Cells | 5-Hydroxytryptamine Secretion | 10 | [1] |

| RBL-2H3 Cells | Inositol Phosphate Generation | 10 | [1] |

| RBL-2H3 Cells | Arachidonic Acid Release | 10 | [1] |

| RBL-2H3 Cells | TNF-α Production | 10 | [1] |

| Rat Peritoneal Mast Cells | Histamine Release | ~10 | [1] |

| Rat Peritoneal Mast Cells | Prostaglandin D₂ Release | ~10 | [1] |

| Human Cultured Mast Cells | Histamine Release | >80% inhibition at 30 µM | [1] |

| Human Cultured Mast Cells | Arachidonic Acid Release | >80% inhibition at 30 µM | [1] |

Selective Inhibition of Syk Kinase

The inhibitory effect of this compound on mast cell degranulation is a direct consequence of its selective inhibition of Syk kinase.[1] this compound inhibits the tyrosine phosphorylation of Syk that is induced by FcεRI engagement.[1] Importantly, it does not inhibit the activity of the upstream kinase Lyn, nor does it affect the phosphorylation of the FcεRI β and γ subunits.[1] This indicates that this compound acts specifically on the activation of Syk.

Furthermore, this compound's inhibitory action is specific to the FcεRI signaling pathway in mast cells. It does not inhibit the anti-IgM-induced phosphorylation of Syk in B cells or the anti-CD3-induced phosphorylation of phospholipase C-γ1 (PLC-γ1) in Jurkat T cells.[1]

| Parameter | Effect of this compound | Reference |

| Syk Tyrosine Phosphorylation (Mast Cells) | Inhibited | [1] |

| Lyn Kinase Activity | No effect | [1] |

| FcεRI β and γ Subunit Phosphorylation | No effect | [1] |

| Syk Phosphorylation (B Cells, anti-IgM) | No effect | [1] |

| PLC-γ1 Phosphorylation (Jurkat T Cells, anti-CD3) | No effect | [1] |

dot

References

ER-27319: A Deep Dive into its Mechanism as a Selective Syk Inhibitor in Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a synthetic, acridone-related compound that has demonstrated significant potential as a selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in allergic and inflammatory responses.[1][2][3][4] This technical guide provides a comprehensive overview of the target pathway of this compound, focusing on its mechanism of action in mast cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade.

Core Mechanism of Action

This compound selectively inhibits the activation of Syk in mast cells following the engagement of the high-affinity IgE receptor (FcεRI).[1][3] This targeted inhibition prevents the subsequent signaling cascade that leads to the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine, arachidonic acid metabolites, and tumor necrosis factor-alpha (TNF-α).[1][5][6]

The compound specifically interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][3] Notably, this compound does not inhibit the activity of Lyn kinase, an upstream kinase responsible for phosphorylating the FcεRI receptor itself.[1][5] This highlights the selectivity of this compound for the Syk activation step within the FcεRI signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular assays. The following tables summarize the key findings.

| Cell Type | Assay | Inhibitor | IC50 Value |

| Human and Rat Mast Cells | Antigen-induced allergic mediator release | This compound | 10 μM[2][4] |

| RBL-2H3 Cells | Antigen-induced TNF-α production | This compound | 10 μM[6] |

| Cell Type | Stimulus | Target Protein | This compound Concentration | Effect |

| Canine Cutaneous Mastocytoma Cells | Anti-IgG | 38 kD and 70 kD proteins | 100 μM | Inhibition of tyrosine phosphorylation[2][4] |

| Canine Cutaneous Mastocytoma Cells | Anti-IgG | 62 kD and 80 kD proteins | 100 μM | Decreased tyrosine phosphorylation[2][4] |

| Human Peripheral B Cells | Anti-IgM | Syk | Up to 100 μM | No inhibition of tyrosine phosphorylation[1] |

Signaling Pathway Diagrams

The following diagrams illustrate the FcεRI signaling pathway in mast cells and the specific point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Mast Cell Degranulation Assay

Objective: To determine the effect of this compound on the antigen-induced release of allergic mediators (e.g., histamine, arachidonic acid) from mast cells.

Methodology:

-

Cell Culture: Human or rat mast cells are cultured in appropriate media. For studies with human mast cells, they are typically cultured for 8-10 weeks to reach a mature phenotype.

-

Sensitization: Cells are sensitized overnight with human IgE.

-

Inhibitor Treatment: The sensitized cells are pre-incubated with varying concentrations of this compound (e.g., up to 30 μM) for a specified period.

-

Stimulation: Degranulation is induced by challenging the cells with an anti-human IgE antibody.

-

Quantification of Mediator Release:

-

Histamine Release: The supernatant is collected, and histamine levels are quantified using a competitive enzyme immunoassay or a similar method.

-

Arachidonic Acid Release: Cells are pre-labeled with [³H]arachidonic acid. After stimulation, the radioactivity released into the supernatant is measured by liquid scintillation counting.

-

-

Data Analysis: The percentage of inhibition of mediator release is calculated for each concentration of this compound to determine the IC50 value.

In Vitro Syk Phosphorylation Assay

Objective: To assess the direct effect of this compound on the tyrosine phosphorylation of Syk.

Methodology:

-

Cell Lysis: Rat basophilic leukemia (RBL-2H3) cells are lysed to prepare a cytosolic fraction containing Syk.

-

Immunoprecipitation: Syk is immunoprecipitated from the cell lysate using an anti-Syk antibody.

-

Kinase Reaction: The immunoprecipitated Syk is incubated in a kinase buffer containing:

-

ATP

-

A peptide corresponding to the phosphorylated ITAM of the FcεRI γ subunit (to activate Syk).

-

Varying concentrations of this compound.

-

-

SDS-PAGE and Western Blotting:

-

The reaction mixture is resolved by SDS-PAGE.

-

Proteins are transferred to a nitrocellulose membrane.

-

The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

-

The membrane is subsequently stripped and re-probed with an anti-Syk antibody to confirm equal protein loading.

-

-

Densitometry: The intensity of the phosphotyrosine bands is quantified to determine the extent of Syk phosphorylation inhibition by this compound.

Selectivity of this compound

A key feature of this compound is its selectivity for Syk in mast cells. Studies have shown that at concentrations effective in inhibiting mast cell degranulation (e.g., 30 μM), this compound does not inhibit the anti-IgM-induced tyrosine phosphorylation of Syk in human peripheral B cells.[1] This selectivity suggests a lower potential for off-target effects and underscores its therapeutic potential in allergic diseases.[1][3]

Conclusion

This compound is a potent and selective inhibitor of FcεRI-mediated Syk activation in mast cells. Its mechanism of action, characterized by the specific inhibition of Syk tyrosine phosphorylation, effectively abrogates the downstream signaling events leading to the release of allergic and inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies for allergic diseases. The high selectivity of this compound for mast cell Syk signaling pathways makes it a promising candidate for further investigation.

References

- 1. This compound, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. pnas.org [pnas.org]